molecular formula C19H12BrFN4O2 B6584245 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251581-89-1

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B6584245
CAS No.: 1251581-89-1
M. Wt: 427.2 g/mol
InChI Key: VSDAISCNNBGIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring and a dihydropyridazinone core. Key structural attributes include:

  • 1,2,4-Oxadiazole moiety: Substituted at position 3 with a 3-bromo-4-fluorophenyl group, introducing halogen-mediated electronic effects.
  • Dihydropyridazinone core: Functionalized at position 1 with a 3-methylphenyl group, influencing steric and solubility properties.

Properties

IUPAC Name

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4O2/c1-11-3-2-4-13(9-11)25-8-7-16(26)17(23-25)19-22-18(24-27-19)12-5-6-15(21)14(20)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDAISCNNBGIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variants

Pyrazolone Derivatives

Compounds such as 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ) share a dihydro-pyrazolone core but lack the 1,2,4-oxadiazole and dihydropyridazinone motifs. Key differences:

  • Electrophilic character: Pyrazolones exhibit keto-enol tautomerism, whereas dihydropyridazinones are more rigid due to partial saturation.
  • Substituent positioning : Bromo and chloro groups in pyrazolone derivatives are at position 4, contrasting with the meta-bromo and para-fluoro substitution in the target compound’s oxadiazole ring .
Pyrazole-Based Analogs

Compounds like 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () feature a dihydro-pyrazole core. Differences include:

  • Ring saturation: The pyrazole core is fully unsaturated, while dihydropyridazinone has one double bond.
  • Bioactivity implications: Pyrazole derivatives are often associated with anti-inflammatory or kinase inhibitory activity, whereas oxadiazole-dihydropyridazinone hybrids may target enzymes like phosphodiesterases .

Substituent-Driven Comparisons

Halogen-Substituted Phenyl Groups
Aromatic Substitutions on the Core
  • Target compound: 3-Methylphenyl at position 1 of dihydropyridazinone improves lipophilicity.
  • compounds: Derivatives like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone use acetyl or butanoyl groups at position 1, increasing polarity but reducing metabolic stability .

Physicochemical and Spectroscopic Data

Compound Molecular Formula Key Substituents LC/MS (m/z) [M+H]+ References
Target Compound C₂₀H₁₃BrFN₄O₂ 3-Bromo-4-fluorophenyl, 3-methylphenyl N/A -
M115-0095 (Analog) C₂₀H₁₄N₄O₄ 2H-1,3-Benzodioxol-5-yl Not reported
4-Bromo-2-(4'-chlorophenyl)-pyrazol-3-one C₁₀H₈BrClN₂O 4-Bromo, 4'-chlorophenyl 301, 303, 305

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.